7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine

Description

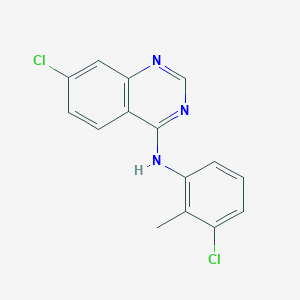

7-Chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine (CAS: 477856-43-2) is a quinazoline derivative characterized by a chlorine substituent at position 7 of the quinazoline core and a 3-chloro-2-methylphenyl group attached to the N4 amine (Figure 1). Its molecular formula is C₁₅H₁₁Cl₂N₃, with a molar mass of 304.17 g/mol . Quinazoline derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly as kinase inhibitors and anticancer agents. The presence of chlorine substituents enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the methyl group on the aryl amine may influence steric interactions .

Properties

IUPAC Name |

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-12(17)3-2-4-13(9)20-15-11-6-5-10(16)7-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFIAPGASPJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine typically involves the reaction of 7-chloroquinazoline with 3-chloro-2-methylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of chlorine and methyl groups on the phenyl ring contributes to its unique reactivity and biological activity. The chemical formula is represented as follows:

Scientific Research Applications

The applications of 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine span several domains:

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . Studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis induction. The specific interactions with molecular targets such as kinases are under exploration, indicating its potential in targeted cancer therapies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests its potential use in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various quinazoline derivatives, including this compound. The compound was found to significantly reduce tumor growth in xenograft models, suggesting its efficacy in vivo. The study highlighted the need for further exploration into its mechanism of action and potential combination therapies with existing chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was screened against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possessed a minimum inhibitory concentration comparable to established antibiotics, thereby supporting its development as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Key Observations :

Reactivity Trends :

- Chlorine at C7 (common in all compounds) stabilizes the quinazoline ring via resonance.

- Nitro groups () increase susceptibility to reduction reactions, enabling further functionalization.

Physicochemical Properties

Notes:

Biological Activity

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine is a member of the quinazoline family, which has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with chlorine and methyl groups, which are critical for its biological activity. The presence of these substituents influences the compound's interaction with biological targets.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity. Specifically, these compounds have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa, where they inhibit biofilm formation, a key factor in bacterial pathogenicity .

Table 1: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Inhibits biofilm formation |

| Other quinazoline derivatives | Gram-positive bacteria | Mild to high activity |

Anti-inflammatory Activity

Research indicates that quinazoline derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. In particular, studies have shown that these compounds can effectively inhibit the production of pro-inflammatory cytokines .

Case Study:

A study evaluated a series of quinazoline derivatives for their anti-inflammatory effects in a murine model. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, they may inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors .

Table 2: Anticancer Mechanisms of Quinazoline Derivatives

| Mechanism | Description |

|---|---|

| EGFR Inhibition | Prevents autophosphorylation of EGFR |

| Inhibition of DNA Repair Enzymes | Disrupts cancer cell survival mechanisms |

| Cytotoxic Activity | Induces apoptosis in cancer cells |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's structural features facilitate binding to receptors and enzymes involved in critical cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.